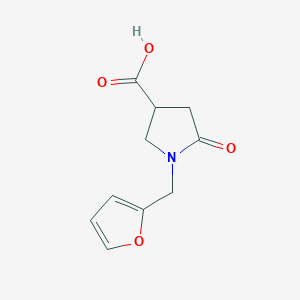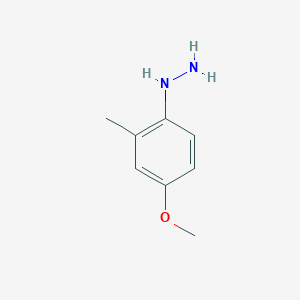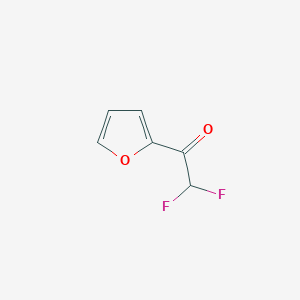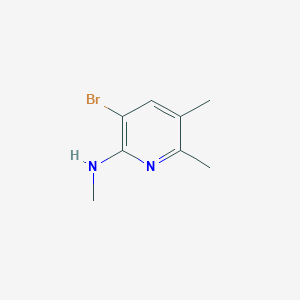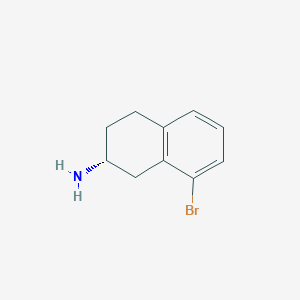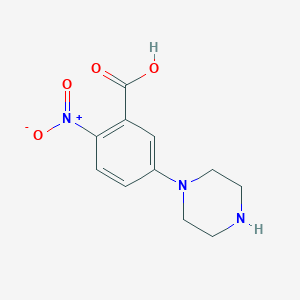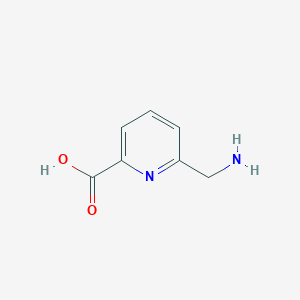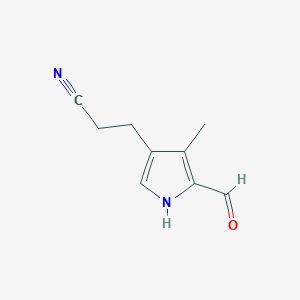
Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized using a variety of methods. In
Mécanisme D'action
The exact mechanism of action of tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is not yet fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have a number of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is that it has potential applications in medicinal chemistry research. However, one limitation is that more research is needed to fully understand its mechanism of action and potential uses.
Orientations Futures
There are a number of future directions for research on tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. For example, more research is needed to fully understand its mechanism of action and potential uses in medicinal chemistry. Additionally, more studies are needed to explore its potential as an anti-tumor agent and to investigate its effects on various cancer cell lines. Finally, more research is needed to explore its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can be synthesized using a variety of methods, including the reaction of 7-methoxy-4-hydroxyquinoline-3-carboxylic acid with tert-butyl chloroformate in the presence of a base. Another method involves the reaction of 7-methoxy-4-hydroxyquinoline-3-carboxylic acid with tert-butyl isocyanate in the presence of a base.
Applications De Recherche Scientifique
Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-tumor agent, as well as for its ability to inhibit the activity of certain enzymes.
Propriétés
Numéro CAS |
179897-99-5 |
|---|---|
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
tert-butyl 7-methoxy-4-oxo-2,3-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-7-13(17)11-6-5-10(19-4)9-12(11)16/h5-6,9H,7-8H2,1-4H3 |
Clé InChI |
MSTZRUVWTJKSGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)OC |
Synonymes |
TERT-BUTYL 7-METHOXY-4-OXO-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




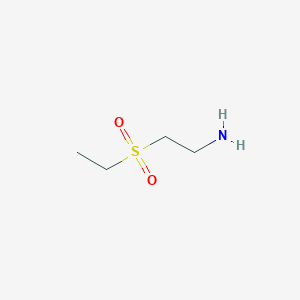
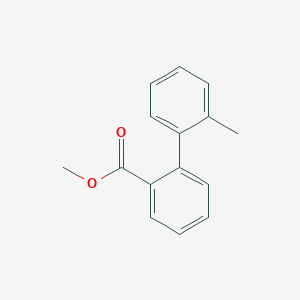
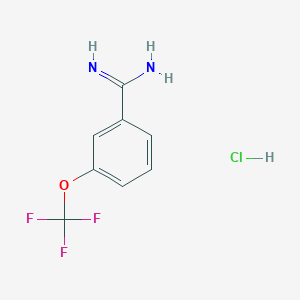
![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
